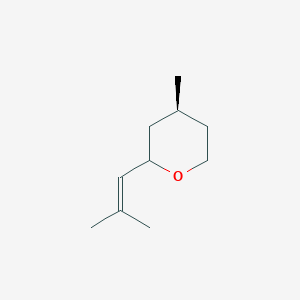
(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane is an organic compound that belongs to the class of oxanes It is characterized by the presence of a six-membered ring containing one oxygen atom and a methyl group at the fourth position, along with a 2-methylprop-1-en-1-yl substituent at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 4-methyl-2-(2-methylprop-1-en-1-yl)alkanol, under acidic conditions. The reaction typically proceeds via an intramolecular nucleophilic substitution mechanism, where the hydroxyl group attacks the electrophilic carbon, leading to the formation of the oxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be employed to facilitate the cyclization process. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxane ring into more saturated derivatives.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include various oxane derivatives, such as hydroxylated, halogenated, or aminated oxanes, depending on the specific reagents and conditions used.
Scientific Research Applications
(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying ring-forming reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxane rings.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxane ring structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydrofuran: Similar structure but with a five-membered ring.
(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)pyran: Similar structure but with a different ring size and oxygen positioning.
Uniqueness
(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane is unique due to its specific ring size and substituent positioning, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and research studies.
Properties
IUPAC Name |
(4S)-4-methyl-2-(2-methylprop-1-enyl)oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3/t9-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCBTSFUTPZVKJ-RGURZIINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(C1)C=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCOC(C1)C=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














